2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a tert-butylphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-tert-butylphenyl, is brominated using liquid bromine in the presence of a catalyst such as iron powder.
Cyclization: The brominated product undergoes a cyclization reaction with a suitable reagent to form the benzochromene core.
Carbonitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzochromene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carbonitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7-bromo-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile
- 2-amino-7-bromo-4-(4-ethylphenyl)-4H-benzo[g]chromene-3-carbonitrile
- 2-amino-7-bromo-4-(4-isopropylphenyl)-4H-benzo[g]chromene-3-carbonitrile
Uniqueness
The presence of the tert-butyl group in 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile imparts unique steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets. The tert-butyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O/c1-24(2,3)17-7-4-14(5-8-17)22-19-11-16-10-18(25)9-6-15(16)12-21(19)28-23(27)20(22)13-26/h4-12,22H,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBKUJBWIBQFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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